molecular formula C17H27NO5 B13461784 Tert-butyl3-{[1-(ethoxycarbonyl)-3-methylidenecyclobutyl](hydroxy)methyl}azetidine-1-carboxylate

Tert-butyl3-{[1-(ethoxycarbonyl)-3-methylidenecyclobutyl](hydroxy)methyl}azetidine-1-carboxylate

Cat. No.: B13461784
M. Wt: 325.4 g/mol
InChI Key: NIKXJFFGOMJCHJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-{1-(ethoxycarbonyl)-3-methylidenecyclobutylmethyl}azetidine-1-carboxylate is a complex organic compound that features a unique structure combining azetidine, cyclobutyl, and tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-{1-(ethoxycarbonyl)-3-methylidenecyclobutylmethyl}azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 3-hydroxyazetidine-1-carboxylic acid tert-butyl ester with ethoxycarbonyl cyclobutyl methylidene under controlled conditions. The reaction is often carried out in the presence of a base such as sodium bicarbonate and a solvent like dioxane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-{1-(ethoxycarbonyl)-3-methylidenecyclobutylmethyl}azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Various nucleophiles can be used to substitute the tert-butyl group, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

tert-Butyl 3-{1-(ethoxycarbonyl)-3-methylidenecyclobutylmethyl}azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-{1-(ethoxycarbonyl)-3-methylidenecyclobutylmethyl}azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H27NO5

Molecular Weight

325.4 g/mol

IUPAC Name

tert-butyl 3-[(1-ethoxycarbonyl-3-methylidenecyclobutyl)-hydroxymethyl]azetidine-1-carboxylate

InChI

InChI=1S/C17H27NO5/c1-6-22-14(20)17(7-11(2)8-17)13(19)12-9-18(10-12)15(21)23-16(3,4)5/h12-13,19H,2,6-10H2,1,3-5H3

InChI Key

NIKXJFFGOMJCHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC(=C)C1)C(C2CN(C2)C(=O)OC(C)(C)C)O

Origin of Product

United States

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